

An In-depth Technical Guide to 2,5-Dimethylbenzaldehyde and Its Isomers

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Compound of Interest

Compound Name: 2,5-Dimethylbenzaldehyde

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This technical guide provides a comprehensive analysis of **2,5-dimethylbenzaldehyde** and its structural isomers. The document details the structural formulas, comparative physicochemical properties, relevant synthetic protocols, and logical relationships between these compounds, serving as a critical resource for professionals in organic synthesis, medicinal chemistry, and materials science.

Introduction to Dimethylbenzaldehydes

Dimethylbenzaldehydes are a class of aromatic aldehydes with the chemical formula C₉H₁₀O. [1] These compounds consist of a benzene ring substituted with one formyl (-CHO) group and two methyl (-CH₃) groups. The positioning of the methyl groups relative to the aldehyde function defines the specific isomer, leading to six possible positional isomers. These isomers often serve as versatile intermediates and building blocks in the synthesis of pharmaceuticals, agrochemicals, fragrances, and dyes. [2] **2,5-dimethylbenzaldehyde**, in particular, is a recognized carbonyl compound found in nature, for instance in *Camellia sinensis*. [2]

Understanding the distinct properties of each isomer is crucial for optimizing reaction conditions and predicting the behavior of resulting products.

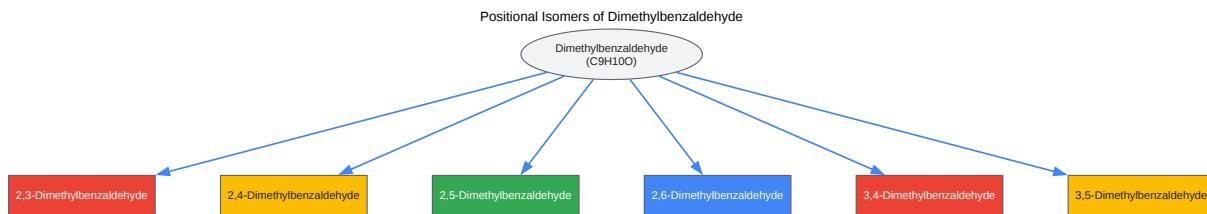
Structural Formula and Isomers

The core structure is a benzaldehyde molecule with two additional methyl groups. The six positional isomers are distinguished by the numbering of the carbon atoms on the benzene

ring, with the formyl group attached to position 1.

- 2,3-Dimethylbenzaldehyde
- 2,4-Dimethylbenzaldehyde
- **2,5-Dimethylbenzaldehyde**
- 2,6-Dimethylbenzaldehyde
- 3,4-Dimethylbenzaldehyde
- 3,5-Dimethylbenzaldehyde

The relationship and structure of these isomers are visualized in the diagram below.



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Positional Isomers of Dimethylbenzaldehyde.

Beyond these positional isomers, the molecular formula C₉H₁₀O encompasses a wide range of other structural isomers, including phenylacetone, cinnamyl alcohol, and various ethyl- or vinyl-substituted phenols and benzaldehydes, each with distinct chemical properties.

Physicochemical Properties

The physical and chemical properties of dimethylbenzaldehyde isomers vary based on the substitution pattern, which influences molecular symmetry, polarity, and intermolecular forces. The following table summarizes key quantitative data for easy comparison.

| Property | 2,3-isomer | 2,4-isomer | 2,5-isomer | 2,6-isomer | 3,4-isomer | 3,5-isomer |
|---------------------------------------|---------------------|-------------------------|----------------------------|--------------------------|-------------------------------|------------------|
| CAS Number | 5779-93-1[3] | 15764-16-6 | 5779-94-2[4] | 1123-56-4[5] | 5973-71-7 | 5779-95-3 |
| Molecular Weight (g/mol) | | | | | | |
| | 134.18[3] | 134.18 | 134.18[4] | 134.18[5] | 134.18 | 134.18 |
| Appearance | Clear Colorless Oil | Colorless Liquid[2] | Colorless to Yellow Liquid | White to Yellow Solid[6] | Colorless to Yellowish Liquid | Colorless Liquid |
| Melting Point (°C) | N/A | -9 | N/A | 11[6] | 0 | 8-10 |
| Boiling Point (°C) | 86-88 (@ 10 mmHg) | 215-216 (@ 760 mmHg)[2] | 104.5-106.5 (@ 14 mmHg)[4] | 226-228 (@ 760 mmHg)[6] | 233 (@ 760 mmHg) | 232 (@ 760 mmHg) |
| Density (g/mL at 25°C) | 1.029 | 1.016 (at 20°C)[2] | 0.950[4] | 1.003 (Predicted) [6] | 1.012 | 0.998 |
| Refractive Index (n _{20/D}) | 1.553 | 1.548-1.552 | 1.544[4] | 1.548[6] | 1.551 | 1.538 |

Experimental Protocols

The synthesis and characterization of dimethylbenzaldehydes rely on established organic chemistry reactions and modern analytical techniques.

Synthesis of Dimethylbenzaldehydes

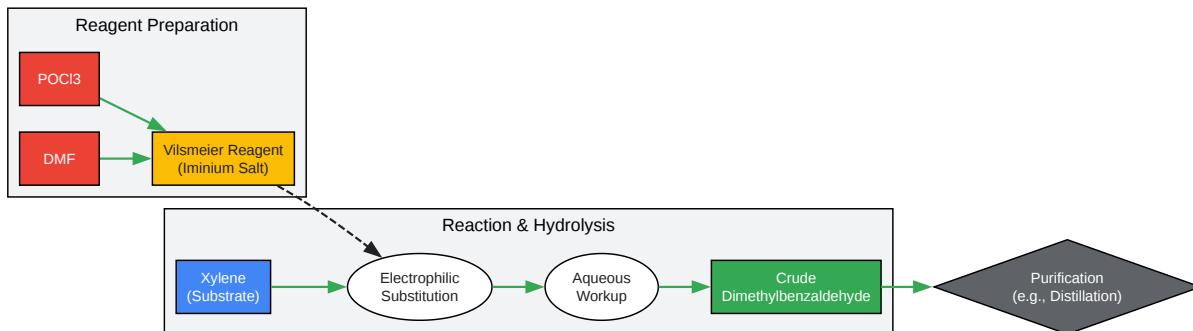
Formylation of an aromatic ring is a key synthetic step. The Vilsmeier-Haack and Gattermann reactions are two classical and effective methods for synthesizing benzaldehydes from electron-rich aromatic precursors like xylenes.

a) Vilsmeier-Haack Reaction Protocol

The Vilsmeier-Haack reaction introduces a formyl group onto an electron-rich arene using a Vilsmeier reagent, which is formed from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[\[1\]](#)[\[7\]](#)

Methodology:

- **Vilsmeier Reagent Formation:** To a cooled (0 °C) reaction vessel containing DMF, POCl₃ is added dropwise with stirring. The reaction is exothermic and forms the electrophilic (chloromethylene)dimethyliminium chloride, known as the Vilsmeier reagent.[\[8\]](#)
- **Formylation:** The corresponding xylene (e.g., m-xylene to yield 2,4- or 2,6-dimethylbenzaldehyde) is added to the Vilsmeier reagent. The mixture is stirred, often with gentle heating (e.g., to 80 °C), for several hours to allow the electrophilic aromatic substitution to proceed.[\[9\]](#)
- **Hydrolysis:** The reaction mixture is then carefully poured into a beaker of crushed ice and water. An aqueous solution of a base, such as sodium acetate or sodium hydroxide, is added to neutralize the acid and hydrolyze the intermediate iminium salt to the final aldehyde product.[\[8\]](#)[\[9\]](#)
- **Workup and Purification:** The aqueous mixture is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, typically by vacuum distillation or silica gel column chromatography, to yield the pure dimethylbenzaldehyde isomer.[\[8\]](#)



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Vilsmeier-Haack Reaction Workflow.

b) Gattermann Reaction Protocol

The Gattermann reaction is another method for formylating aromatic compounds. The classical approach uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst. A safer, more common modification (Adams' modification) uses zinc cyanide ($\text{Zn}(\text{CN})_2$) in place of HCN.

Methodology:

- **Reaction Setup:** Anhydrous xylene is dissolved in a suitable solvent (e.g., benzene or CS_2) in a flask equipped with a stirrer and a gas inlet tube, and cooled in an ice bath. Anhydrous aluminum chloride (AlCl_3) is added as the Lewis acid catalyst.
- **Reagent Addition:** A stream of dry hydrogen chloride gas is passed through the solution while stirring. Simultaneously, zinc cyanide is added in portions. The HCl and $\text{Zn}(\text{CN})_2$ react in situ to generate the HCN and the catalytic zinc chloride.
- **Intermediate Formation:** The electrophile attacks the aromatic ring, and after an extended reaction time (several hours), an aldimine hydrochloride intermediate precipitates from the

solution.

- Hydrolysis: The reaction mixture is treated with ice water, followed by heating to hydrolyze the aldimine intermediate to the corresponding aldehyde.
- Workup and Purification: The product is isolated by steam distillation or solvent extraction. Further purification is achieved by vacuum distillation or recrystallization.

Analytical and Spectroscopic Protocols

Distinguishing between the dimethylbenzaldehyde isomers requires spectroscopic analysis.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: 5-10 mg of the purified aldehyde is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube.
- ^1H NMR Acquisition: The proton NMR spectrum is acquired on a spectrometer (e.g., 400 or 500 MHz). Key signals to analyze are the aldehyde proton (singlet, typically δ 9.8-10.5 ppm), the aromatic protons (doublets, triplets, or multiplets in the δ 7.0-8.0 ppm region), and the two methyl group protons (singlets, typically δ 2.2-2.7 ppm). The splitting patterns and coupling constants of the aromatic protons are diagnostic for the substitution pattern.
- ^{13}C NMR Acquisition: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms. The carbonyl carbon is typically observed around δ 190-195 ppm.

b) Infrared (IR) Spectroscopy

- Sample Preparation: A drop of the liquid sample is placed between two KBr or NaCl plates (neat film). Solid samples can be analyzed as a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.
- Acquisition: The IR spectrum is recorded over the range of 4000-400 cm^{-1} . Diagnostic peaks include a strong C=O stretch for the aldehyde at $\sim 1700 \text{ cm}^{-1}$, C-H stretches for the aldehyde at ~ 2820 and $\sim 2720 \text{ cm}^{-1}$, and aromatic C=C stretching bands in the 1600-1450 cm^{-1} region.

c) Mass Spectrometry (MS)

- Sample Introduction: The sample is typically introduced via Gas Chromatography (GC-MS) for separation and analysis.
- Ionization: Electron Ionization (EI) is commonly used.
- Analysis: The mass spectrum will show the molecular ion peak (M^+) at $m/z = 134$. A prominent peak corresponding to the loss of the formyl proton ($M-1$) at $m/z = 133$ is characteristic of benzaldehydes. Further fragmentation patterns can provide additional structural information.

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